2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a cyclopropyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have shown diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of diverse heterocyclic scaffolds . These compounds have been synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Result of Action
Related compounds have shown diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)10-11(8)3-4-12/h5-6,12H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDFKTGJKRQWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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